2-(2-(3-(三氟甲基)苯基)噻唑-4-基)乙酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

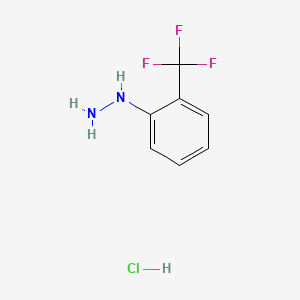

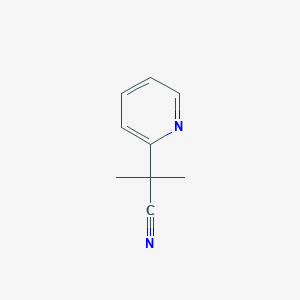

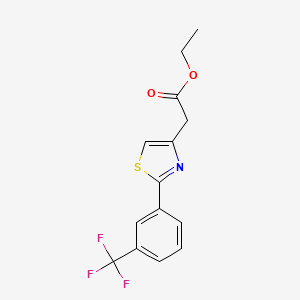

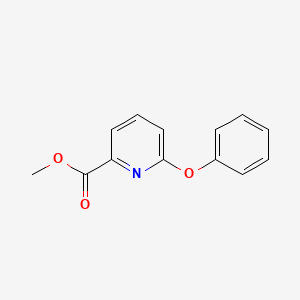

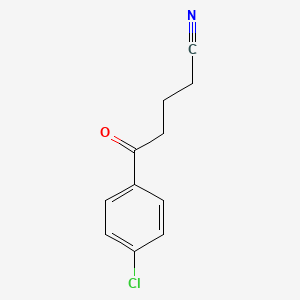

Ethyl 2-(2-(3-(trifluoromethyl)phenyl)thiazol-4-yl)acetate is a chemical compound with the CAS Number: 78743-00-7 . Its molecular weight is 316.32 and its IUPAC name is ethyl 2-(2-(3-(trifluoromethyl)phenyl)-1H-1lambda3-thiazol-4-yl)acetate . It is stored at a temperature of 28 C .

Molecular Structure Analysis

The molecular formula of this compound is C14H12F3NO2S . The InChI code is 1S/C14H13F3NO2S/c1-2-20-12(19)7-11-8-21-13(18-11)9-4-3-5-10(6-9)14(15,16)17/h3-6,8,21H,2,7H2,1H3 .Thiazole compounds are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

科学研究应用

Antimicrobial Applications

This compound, due to the presence of the thiazole ring, has been associated with antimicrobial properties. Thiazoles are known to act against a broad spectrum of microbial pathogens. The trifluoromethyl group attached to the phenyl ring may enhance these properties, potentially leading to the development of new antimicrobial agents that could be more effective against resistant strains of bacteria and other microorganisms .

Anti-inflammatory and Analgesic Uses

Thiazole derivatives have shown significant analgesic and anti-inflammatory activities. The compound could be synthesized into drugs that target inflammation pathways, providing relief from pain and swelling in conditions such as arthritis or after surgical procedures .

Antitumor and Cytotoxic Drug Development

The structural complexity of Ethyl 2-(2-(3-(trifluoromethyl)phenyl)thiazol-4-yl)acetate makes it a candidate for antitumor and cytotoxic drug development. Its ability to interact with various biological targets can be harnessed to design drugs that specifically target cancer cells, minimizing the impact on healthy cells .

Neuroprotective Agents

Compounds with a thiazole core have been identified as potential neuroprotective agents. This compound could be used in the treatment of neurodegenerative diseases by protecting neurons from damage and improving neurological functions .

Antiviral Research

Thiazole derivatives have been explored for their antiviral activities. With the trifluoromethyl group enhancing the compound’s potential, it could be used in the synthesis of drugs aimed at treating viral infections, including those caused by emerging and re-emerging viruses .

Chemical Synthesis Accelerators

Due to its reactive nature, this compound could serve as an accelerator in chemical syntheses, facilitating the formation of complex molecules more efficiently. This application could be particularly useful in the pharmaceutical industry, where the speed and efficiency of drug synthesis are crucial .

Fungicide Development

The thiazole ring is a common structure found in many fungicides. The compound’s inherent properties could be optimized to create fungicides with improved efficacy and lower toxicity, contributing to safer agricultural practices .

Sulfur Drug Precursors

Thiazoles are integral to the structure of many sulfur drugs. Ethyl 2-(2-(3-(trifluoromethyl)phenyl)thiazol-4-yl)acetate could be a precursor in the synthesis of these drugs, which are used to treat a variety of conditions, including bacterial infections and certain chronic diseases .

作用机制

Target of Action

Similar compounds with a thiazole ring have been found to have diverse biological activities .

Mode of Action

Thiazole derivatives have been reported to exhibit a variety of biological activities, including analgesic and anti-inflammatory effects .

Biochemical Pathways

Thiazole derivatives have been associated with a range of biological activities, suggesting they may interact with multiple pathways .

Result of Action

Thiazole derivatives have been reported to show significant analgesic and anti-inflammatory activities .

属性

IUPAC Name |

ethyl 2-[2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3NO2S/c1-2-20-12(19)7-11-8-21-13(18-11)9-4-3-5-10(6-9)14(15,16)17/h3-6,8H,2,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKPMEWPCXFJKTB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)C2=CC(=CC=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40513806 |

Source

|

| Record name | Ethyl {2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40513806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(2-(3-(trifluoromethyl)phenyl)thiazol-4-yl)acetate | |

CAS RN |

78743-00-7 |

Source

|

| Record name | Ethyl {2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40513806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Cyclopropyl-4H-[1,2,4]triazole](/img/structure/B1313419.png)